Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applied to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, thereby exerting its effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s ability to mimic or inhibit natural biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the difluoro group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-15(17)8-12-6-7-13(9-15)18(12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNUHBCZKWZKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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